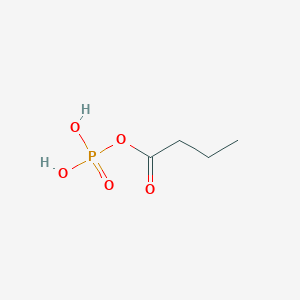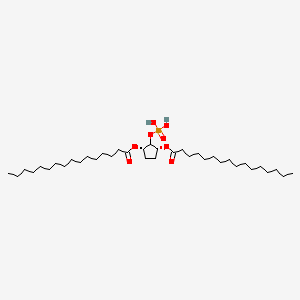
Hymatoxin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hymatoxin A is a diterpene sulfate phytotoxin isolated from the pathogenic fungus Hypoxylon mammatum, which is known to cause canker formation in aspen trees . This compound has a unique structure characterized by its sulfuric ester group, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hymatoxin A involves several steps, including the formation of its diterpene backbone and subsequent sulfation. The detailed synthetic route is complex and typically involves the use of advanced organic synthesis techniques, including the use of protecting groups and selective functionalization reactions .
Industrial Production Methods: Most of the available this compound is extracted from cultures of Hypoxylon mammatum .
Analyse Des Réactions Chimiques
Types of Reactions: Hymatoxin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The sulfate group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Hymatoxin A has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of diterpene sulfates.
Biology: this compound is studied for its role in plant-pathogen interactions, particularly in aspen trees.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antifungal properties.
Mécanisme D'action
The mechanism of action of Hymatoxin A involves its interaction with cellular components, leading to the disruption of normal cellular functions. It targets specific enzymes and proteins, causing oxidative stress and cell damage. The exact molecular pathways are still under investigation, but it is known to interfere with the normal metabolic processes of the host organism .
Comparaison Avec Des Composés Similaires
9-deoxy-hymatoxin A: A related compound with a similar structure but lacking one oxygen atom.
Other Diterpene Sulfates: Compounds like taxol and forskolin share structural similarities but differ in their biological activities.
Uniqueness: Hymatoxin A is unique due to its specific sulfate group and its origin from Hypoxylon mammatum. This makes it distinct from other diterpene sulfates, which may have different biological sources and activities .
Propriétés
Numéro CAS |
109621-33-2 |
|---|---|
Formule moléculaire |
C20H30O7S |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[(1S,2R,5S,9R,12S,16R)-2-hydroxy-1,5,12-trimethyl-11-oxo-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-5-yl]ethyl hydrogen sulfate |
InChI |
InChI=1S/C20H30O7S/c1-17(9-10-26-28(23,24)25)7-8-20(22)13(12-17)11-14-15-18(2,16(21)27-14)5-4-6-19(15,20)3/h11,14-15,22H,4-10,12H2,1-3H3,(H,23,24,25)/t14-,15+,17-,18+,19+,20-/m1/s1 |
Clé InChI |
ITEVFNFZADKMQH-QBUATURESA-N |
SMILES |
CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)[O-] |
SMILES isomérique |
C[C@@]1(CC[C@]2(C(=C[C@@H]3[C@@H]4[C@@]2(CCC[C@@]4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |
SMILES canonique |
CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate](/img/structure/B1221727.png)





